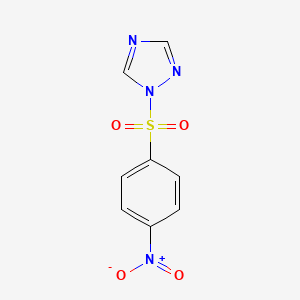

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole

Description

BenchChem offers high-quality 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-nitrophenyl)sulfonyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O4S/c13-12(14)7-1-3-8(4-2-7)17(15,16)11-6-9-5-10-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNOLKQVFZCVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206461 | |

| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57777-84-1 | |

| Record name | 1-[(4-Nitrophenyl)sulfonyl]-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57777-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057777841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-nitrophenyl)sulphonyl]-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole (p-NBST), a versatile reagent with significant applications in chemical synthesis, particularly in the fields of oligonucleotide and peptide chemistry. This document outlines its chemical and physical characteristics, provides a detailed synthesis protocol, and explores its reactivity and potential biological significance.

Core Properties and Data

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is a stable, crystalline solid that serves as a potent activating agent.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 57777-84-1 | [2][3] |

| Molecular Formula | C₈H₆N₄O₄S | [3] |

| Molecular Weight | 254.23 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 155-160 °C | [1] |

| Purity | ≥ 95% | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole | [3] |

| XLogP3-AA | 1.1 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 254.01097586 Da | [3] |

| Monoisotopic Mass | 254.01097586 Da | [3] |

| Topological Polar Surface Area | 119 Ų | [3] |

| Heavy Atom Count | 17 | [3] |

Synthesis and Experimental Protocols

The synthesis of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is typically achieved through the reaction of 4-nitrobenzenesulfonyl chloride with 1H-1,2,4-triazole in the presence of a base.

Experimental Protocol: Synthesis of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

1H-1,2,4-triazole

-

Triethylamine (or another suitable base)

-

Anhydrous acetonitrile (or another suitable aprotic solvent)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 1H-1,2,4-triazole (1.2 equivalents) in anhydrous acetonitrile, add triethylamine (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous acetonitrile to the cooled reaction mixture with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-((4-nitrophenyl)sulfonyl)-1H-1,2,4-triazole as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, as well as by melting point determination.

Reactivity and Mechanism of Action

The primary utility of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole lies in its function as a condensing or coupling agent, particularly in the synthesis of oligonucleotides and peptides.[1] The electron-withdrawing nature of the 4-nitrophenylsulfonyl group makes the triazole ring an excellent leaving group, facilitating nucleophilic attack at the phosphorus center of a phosphodiester or the carbonyl carbon of a carboxylic acid.

Application in Oligonucleotide Synthesis

In the context of oligonucleotide synthesis, p-NBST is employed to activate the phosphoramidite monomers for coupling to the growing oligonucleotide chain. The workflow can be visualized as follows:

Caption: Workflow for oligonucleotide synthesis using p-NBST as an activating agent.

Basicity and Acidity Considerations

Biological Activity and Signaling Pathways

While 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties, specific biological activities or involvement in signaling pathways for 1-((4-nitrophenyl)sulfonyl)-1H-1,2,4-triazole have not been extensively reported.[6][7][8][9][10][11] Its primary role in a biological context is as a synthetic intermediate in the preparation of biologically active molecules.[1][12] For instance, it can be used in the synthesis of triptans, which are 5-HT receptor agonists used in the treatment of migraines. The sulfonamide moiety is a key structural feature for receptor binding in some triptans.[13]

The logical relationship for its application in drug discovery can be represented as follows:

Caption: Logical flow from p-NBST to the development of potential drug candidates.

Conclusion

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is a valuable and versatile reagent in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its high reactivity as a coupling agent, make it an indispensable tool for researchers in the fields of medicinal chemistry, drug discovery, and biotechnology. While its direct biological activity is not a primary focus of current research, its role in the synthesis of complex and biologically important molecules is firmly established. Further research into novel applications of this reagent may unveil new synthetic methodologies and contribute to the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole [sobekbio.com]

- 3. 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole | C8H6N4O4S | CID 93796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijsr.net [ijsr.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and development of triptans - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on p-Nitrophenyl-β-D-N-acetylglucosaminide-based Substrates (p-NBST)

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and application of p-Nitrophenyl-β-D-N-acetylglucosaminide (p-NBST) and related chromogenic substrates. These compounds are invaluable tools for researchers, scientists, and professionals in drug development for the study of glycosidase enzymes.

Chemical Structure and Properties

The core structure of p-NBST and its analogues consists of a p-nitrophenyl group linked to a carbohydrate moiety. The p-nitrophenolate anion, released upon enzymatic cleavage, is a yellow chromophore, allowing for the colorimetric detection and quantification of enzyme activity.

A representative and more complex analogue is 4-Nitrophenyl 2-acetamido-3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-α-D-galactopyranoside .[1]

Chemical Formula: C₂₂H₃₁N₃O₁₃[1]

Molecular Weight: 545.49 g/mol [1]

Chemical Properties:

-

Appearance: White Crystalline Solid[1]

-

Solubility: Slightly soluble in water (can be aided by heating)[1]

-

Storage: -20°C[1]

The chemical structure of the representative p-NBST analogue is depicted below.

Synthesis of p-NBST Analogues

The synthesis of p-NBST and its analogues can be achieved through chemical or chemo-enzymatic methods. A general chemical synthesis approach involves the condensation of a protected carbohydrate donor with a p-nitrophenyl acceptor, followed by deprotection.

Experimental Protocol: Synthesis of a p-Nitrophenyl Glycoside

This protocol is a generalized procedure based on the synthesis of similar compounds.[2]

-

Coupling Reaction: A protected carbohydrate donor, such as an oxazoline derivative of a disaccharide (e.g., 2-methyl-[4,6-di-O-acetyl-1,2-dideoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyrano]-[2',1':4,5]-2-oxazoline), is condensed with a p-nitrophenyl acceptor (e.g., p-nitrophenyl 2,3-di-O-acetyl-β-D-galactopyranoside). The reaction is typically carried out in an anhydrous organic solvent in the presence of a promoter.

-

Purification of the Protected Product: The resulting protected disaccharide derivative is purified from the reaction mixture using chromatographic techniques.

-

Deprotection (Saponification): The protecting groups (e.g., acetyl groups) are removed by saponification, typically using a base such as sodium methoxide in methanol.

-

Final Purification: The deprotected p-nitrophenyl glycoside is purified to yield the final product, often as a crystalline solid.

A chemo-enzymatic approach can also be employed for the synthesis of specific anomers.[3] For instance, a mixture of α and β anomers can be synthesized chemically, followed by selective enzymatic hydrolysis of the unwanted anomer to facilitate purification of the desired anomer.[3]

Table 1: Summary of Quantitative Data for a Representative Chemo-Enzymatic Synthesis Step [3]

| Parameter | Value |

| Substrate Concentration | 4.4 mM |

| Enzyme Concentration | 4 U/mL |

| Reaction Buffer | Citrate-phosphate buffer pH 4.5 |

| Reaction Temperature | 35 °C |

| Reaction Time | 60 min |

| Stirring Speed | 450 rpm |

| Reaction Termination | Heating to 100 °C for 5 min |

Signaling Pathway: Enzymatic Cleavage

The primary application of p-NBST is as a chromogenic substrate to measure the activity of glycosidase enzymes, such as N-acetyl-β-D-hexosaminidases. The "signaling pathway" in this context is the enzyme-catalyzed hydrolysis of the glycosidic bond.

Experimental Workflow: Enzyme Activity Assay

The following workflow outlines a typical experiment to measure glycosidase activity using a p-NBST substrate.

This workflow allows for the quantitative determination of enzyme kinetics, inhibitor screening, and the characterization of enzyme substrate specificity. The use of p-NBST and its analogues provides a reliable and high-throughput method for these applications in drug discovery and biomedical research.

References

- 1. 4-NITROPHENYL 2-ACETAMIDO-3-O-(2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL)-2-DEOXY-A-D-GALACTOPYRANOSIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1 linked to 3)-O-(2-acetamido-2-dexoy-beta-D-glucopyranosyl)-(1 linked to 6)-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

In-Depth Technical Guide: 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole

CAS Number: 57777-84-1 Synonyms: p-NBST, 1-(p-Nitrobenzenesulfonyl)-1H-1,2,4-triazole, 1-(4-Nitrophenylsulfonyl)-1H-1,2,4-triazole

This technical guide provides a comprehensive overview of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole, a versatile reagent in synthetic organic chemistry. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, applications, and relevant biological mechanisms.

Physicochemical Properties

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₄O₄S | [1] |

| Molecular Weight | 254.23 g/mol | [1] |

| Melting Point | 155-160 °C | N/A |

| Appearance | White or off-white solid | N/A |

| Purity | ≥95% | [2] |

| EINECS Number | 260-946-7 | [1] |

Synthesis

General Experimental Protocol (Hypothetical)

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

1H-1,2,4-triazole

-

Anhydrous base (e.g., triethylamine, pyridine, or sodium hydride)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-1,2,4-triazole and the anhydrous base in the chosen anhydrous aprotic solvent.

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add a solution of 4-nitrobenzenesulfonyl chloride in the same anhydrous solvent to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole.

Note: This is a generalized, hypothetical protocol and would require optimization for specific reaction conditions, stoichiometry, and purification methods.

Applications in Organic Synthesis

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is a prominent condensing agent, particularly in the field of oligonucleotide synthesis.[3]

Role in Oligonucleotide Synthesis

In the phosphotriester approach to oligonucleotide synthesis, a condensing agent is crucial for the formation of the internucleotide phosphodiester bond. p-NBST serves as an efficient activating agent for the phosphodiester component, facilitating its reaction with the hydroxyl group of the incoming nucleoside.

Experimental Workflow for Oligonucleotide Synthesis using p-NBST:

Caption: Automated solid-phase oligonucleotide synthesis cycle utilizing p-NBST as a condensing agent.

Detailed Protocol for Coupling Step in Oligonucleotide Synthesis:

While a specific, detailed protocol for the use of p-NBST is not available in the provided search results, a general procedure for the coupling step in solid-phase oligonucleotide synthesis is as follows:

-

Activation: The phosphodiester monomer is pre-activated by reacting it with an excess of 1-((4-nitrophenyl)sulfonyl)-1H-1,2,4-triazole in an anhydrous solvent like pyridine or acetonitrile. This reaction forms a highly reactive mixed anhydride intermediate.

-

Coupling: The solution containing the activated phosphodiester is then passed through the solid support column where the growing oligonucleotide chain is anchored. The free 5'-hydroxyl group of the terminal nucleoside on the solid support attacks the activated phosphorus center, forming a new phosphotriester linkage.

-

Washing: The solid support is thoroughly washed with a suitable solvent to remove any unreacted reagents and byproducts.

Potential Biological Activity and Mechanism of Action

Derivatives of 1,2,4-triazole are well-known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[4][5]

Antifungal Activity

Many commercially available antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole moiety. The primary mechanism of action for these antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

While there is no specific data confirming the antifungal activity of 1-((4-nitrophenyl)sulfonyl)-1H-1,2,4-triazole, its structural similarity to other antifungal triazoles suggests it may exhibit similar properties.

Proposed Signaling Pathway for Antifungal Action:

Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.

Safety and Handling

Detailed toxicological data for 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is not extensively documented. As with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is a valuable synthetic reagent, primarily utilized as a condensing agent in oligonucleotide synthesis. Its structural features also suggest potential for biological activity, particularly as an antifungal agent, although this requires further investigation. This guide provides a foundational understanding of its properties and applications for researchers in the fields of chemistry and drug discovery.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of p-Nitrobenzenesulfonyl-L-tryptophan (p-NBST)

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrobenzenesulfonyl-L-tryptophan (p-NBST) is a sulfonamide derivative of the essential amino acid L-tryptophan. This document provides a comprehensive overview of its core physical and chemical properties, synthesis, and reported biological activities. The information compiled herein is intended to serve as a foundational technical guide for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Structure

-

IUPAC Name: (2S)-2-[(4-nitrophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid

-

Synonyms: p-NBST, N-(p-Nitrobenzenesulfonyl)-L-tryptophan

-

Molecular Formula: C₁₇H₁₅N₃O₆S

-

Molecular Weight: 389.39 g/mol

The molecular structure of p-NBST consists of an L-tryptophan core, a common amino acid, which is N-acylated with a p-nitrobenzenesulfonyl group. A crystal structure of a closely related compound, ((4-nitrophenyl)sulfonyl)tryptophan (DNSPA), reveals a structure with four independent molecules in the asymmetric unit connected by C-H∙∙∙O intermolecular hydrogen bonds[1]. This structural information provides valuable insight into the potential intermolecular interactions of p-NBST.

Physicochemical Properties

Quantitative data on the physicochemical properties of p-NBST is limited in publicly available literature. The following table summarizes the known properties of its parent compounds, L-tryptophan and p-nitrobenzenesulfonyl chloride, to provide an estimation of the expected characteristics of p-NBST.

| Property | L-Tryptophan | p-Nitrobenzenesulfonyl Chloride | p-NBST (Predicted/Reported) |

| Melting Point | 289-290 °C (decomposes)[2][3] | 75-81 °C[4] | Data not available. Expected to be a solid with a defined melting point, likely higher than p-nitrobenzenesulfonyl chloride due to the addition of the tryptophan moiety. |

| Solubility | Slightly soluble in water (1.14 g/100 mL at 25 °C); soluble in hot alcohol and alkali hydroxides; insoluble in chloroform[3]. The solubility in aqueous solutions is pH-dependent, showing a "U" shape with the lowest solubility at its isoelectric point[5][6]. | Insoluble in water; soluble in toluene, tetrahydrofuran (THF), methylene chloride, and ethyl acetate[7]. | Data not available. Expected to have limited solubility in water and better solubility in polar organic solvents. |

| Stability | Stable, but can be degraded by heat, light, and oxidizing agents[8]. Sensitive to strong acids and strong oxidizing agents[3]. | Corrosive and sensitive to moisture; decomposes in hot water or hot alcohol[7]. | Data not available. The presence of the nitro group and the tryptophan indole ring suggests potential sensitivity to light and oxidizing conditions. N-sulfonylated amino acids are generally stable under various conditions[1]. |

Synthesis

p-NBST is synthesized via the N-acylation of L-tryptophan with p-nitrobenzenesulfonyl chloride[9]. This reaction is a standard procedure for the formation of sulfonamides from primary or secondary amines.

General Experimental Protocol: N-acylation of L-tryptophan

The following is a generalized protocol based on similar reactions for the synthesis of amino acid-derived sulfonamides[10]. Specific reaction conditions for p-NBST may vary.

Materials:

-

L-Tryptophan

-

p-Nitrobenzenesulfonyl chloride

-

Pyridine or other suitable base

-

Dichloromethane (CH₂Cl₂) or other appropriate solvent

-

Hydrochloric acid (HCl) for workup

-

Sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolve L-tryptophan in a suitable solvent containing a base (e.g., pyridine in dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a solution of p-nitrobenzenesulfonyl chloride in the same solvent to the cooled L-tryptophan solution with stirring.

-

Allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and acidify with dilute HCl.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield p-NBST.

Workflow for the Synthesis of p-NBST

Synthesis workflow for p-NBST.

Biological Activity

p-NBST has been reported to exhibit both antibacterial and antiviral activities[9].

Antibacterial Activity

The antibacterial effect of sulfonamides, in general, stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria[][12][13][14]. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its inhibition leads to a bacteriostatic effect.

General Mechanism of Action for Antibacterial Sulfonamides

Antibacterial mechanism of sulfonamides.

Experimental Protocol: Broth Microdilution Assay for Antibacterial Susceptibility

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[10][15][16][17].

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of p-NBST: A series of twofold dilutions of p-NBST are prepared in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of p-NBST that completely inhibits visible bacterial growth.

Antiviral Activity against SARS-CoV-2

p-NBST has been reported to have activity against SARS-CoV-2[9]. The precise mechanism of its antiviral action has not been elucidated. However, some sulfonated compounds have been shown to inhibit SARS-CoV-2 by interfering with the virus's attachment to host cells via heparan sulfate proteoglycans[18]. Other sulfonamide derivatives have demonstrated antiviral activity against a range of viruses, including HIV, by inhibiting key viral enzymes such as protease and reverse transcriptase[17][19].

Experimental Protocol: In Vitro SARS-CoV-2 Antiviral Assay

A common method to assess the antiviral activity of a compound against SARS-CoV-2 is the cytopathic effect (CPE) inhibition assay or a plaque reduction neutralization test (PRNT)[][12][13][18][20].

-

Cell Culture: A susceptible cell line (e.g., Vero E6) is cultured in 96-well plates to form a confluent monolayer.

-

Compound Dilution: Serial dilutions of p-NBST are prepared in cell culture medium.

-

Infection: The cell monolayers are infected with a known titer of SARS-CoV-2 in the presence of the different concentrations of p-NBST.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause a cytopathic effect (typically 2-4 days).

-

Assessment of Antiviral Activity: The inhibition of viral replication is assessed by measuring the reduction in CPE, quantifying viral RNA by RT-qPCR, or by staining the cells to visualize cell viability. The 50% effective concentration (EC₅₀) is then calculated.

Potential Signaling Pathway Interactions

The specific signaling pathways modulated by p-NBST have not been reported. However, based on the activities of other sulfonamide compounds and tryptophan metabolites, several potential areas of interaction can be hypothesized.

-

Inhibition of Angiogenesis: Some sulfonamides are known to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling, a key pathway in angiogenesis, which is crucial for tumor growth[20].

-

Modulation of Inflammatory Pathways: Tryptophan and its metabolites can influence immune responses and inflammatory signaling[21]. For instance, certain tryptophan metabolites have been shown to reduce interferon signaling[22]. Given that p-NBST is a derivative of tryptophan, it may possess immunomodulatory properties.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by p-NBST.

Conclusion

p-Nitrobenzenesulfonyl-L-tryptophan is a promising molecule with reported antibacterial and antiviral activities. This technical guide summarizes the currently available information on its physical and chemical properties, synthesis, and biological activities. However, significant data gaps remain, particularly concerning its quantitative physicochemical properties and its specific mechanism of action at the molecular and cellular levels. Further in-depth studies are warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tryptophan - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Sulfonohydrazide as a potential inhibitor of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tryptophan: A Unique Role in the Critically Ill - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Aromatic amino acid metabolites alter interferon signaling and influenza pathogenesis [frontiersin.org]

Unraveling the Enigmatic Core: A Technical Guide to the Putative Mechanism of Action of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole (NPST) is a synthetic compound belonging to the diverse and pharmacologically significant 1,2,4-triazole class of heterocyclic compounds. While direct and extensive research on the specific mechanism of action of NPST is not widely available in current literature, this technical guide aims to provide an in-depth overview of its putative mechanisms by drawing parallels with structurally related 1,2,4-triazole derivatives. This document will explore potential enzyme inhibition, apoptosis induction pathways, and other cellular effects based on the established biological activities of analogous compounds. All quantitative data from related compounds are summarized, and detailed experimental protocols for key assays are provided to facilitate further research into NPST.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a broad spectrum of activities, including antifungal, antiviral, and anticancer effects. The incorporation of a sulfonyl group and a nitrophenyl moiety, as seen in 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole, suggests a potential for significant biological activity. This guide synthesizes the available information on related compounds to propose a likely mechanism of action for NPST, focusing on its potential as an enzyme inhibitor and an inducer of apoptosis.

Putative Mechanism of Action

Based on the known biological activities of sulfonyl- and nitrophenyl-containing 1,2,4-triazole derivatives, the mechanism of action for NPST is likely multifaceted, primarily revolving around enzyme inhibition and the induction of programmed cell death.

Enzyme Inhibition

Derivatives of 1,2,4-triazole are well-documented as inhibitors of various enzymes. The specific enzymatic targets are often influenced by the nature and position of substituents on the triazole ring.

-

Inhibition of Key Metabolic and Signaling Enzymes: Structurally similar compounds have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase. For instance, some 1,2,4-triazole derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.

-

Antifungal Activity via CYP51 Inhibition: A primary mechanism of action for many antifungal triazoles is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Given its structural class, NPST may exhibit similar antifungal properties through this pathway.

-

Potential for Kinase Inhibition: The sulfonyl group in NPST is a common feature in many kinase inhibitors. It is plausible that NPST could interact with the ATP-binding pocket of certain protein kinases, thereby modulating their activity and interfering with downstream signaling pathways crucial for cell proliferation and survival.

Induction of Apoptosis

Several 1,2,4-triazole derivatives have been shown to exert their anticancer effects by inducing apoptosis in tumor cells. The proposed apoptotic pathways for NPST, based on analogous compounds, are detailed below.

-

Modulation of the p53 Pathway: Some 1,2,4-triazoles have been found to induce apoptosis by upregulating the tumor suppressor protein p53.[1] Activation of p53 can trigger the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.

-

Inhibition of EGFR Signaling: Triazole-containing compounds have been reported to inhibit the epidermal growth factor receptor (EGFR) and its downstream signaling pathways. Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

Quantitative Data from Structurally Related Compounds

| Compound Class | Target | IC50 Value | Reference |

| Thiazolo[3,2-b][2][3][4]-triazoles | Mean GI50 (Antiproliferative) | 1.37 µM | [1] |

| 1,2,3-Triazole/1,2,4-Oxadiazole Hybrids | GI50 (Antiproliferative) | 28 - 104 nM | [5] |

| 1,2,3-Triazole/1,2,4-Oxadiazole Hybrids | EGFR Inhibition | 76 - 105 nM | [5] |

| 1,2,4-Triazole Derivatives | COX-2 Inhibition | 62.5 to 2127 (Selectivity Index) | [6] |

| Triazole-Estradiol Analogs | Cytotoxicity (MDA-MB-231) | IC50 of 8.13 ± 0.15 µM | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for elucidating the precise mechanism of action of NPST.

In Vitro Enzyme Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Recombinant human enzyme (e.g., COX-2, AChE) is procured. The substrate and any necessary co-factors are dissolved in an appropriate assay buffer.

-

Compound Preparation: NPST is dissolved in DMSO to create a stock solution (e.g., 10 mM) and then serially diluted to the desired concentrations in assay buffer.

-

Assay Procedure:

-

Add 10 µL of the enzyme solution to the wells of a 96-well plate.

-

Add 10 µL of NPST dilution or vehicle control (DMSO in assay buffer).

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the substrate solution.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a plate reader.

-

-

Data Analysis: The rate of reaction is calculated for each concentration of NPST. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability and Apoptosis Assays

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay for Cell Viability:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of NPST for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control.

-

-

Annexin V-FITC/PI Staining for Apoptosis:

-

Treat cells with NPST at its IC50 concentration for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells is quantified.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Treat cells with NPST, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, p-EGFR, total EGFR, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein expression levels relative to a loading control.

Visualizations

The following diagrams illustrate the putative signaling pathways and experimental workflows related to the mechanism of action of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole.

References

- 1. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 4. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 5. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives with remarkable selective COX-2 inhibition: design, synthesis, molecular docking, anti-inflammatory and ulcerogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity and Stability of p-Nitrobenzenesulfonyl-L-tyrosine (p-NBST)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

p-Nitrobenzenesulfonyl-L-tyrosine (p-NBST) is a derivative of the amino acid L-tyrosine, where the phenolic hydroxyl group is esterified with a p-nitrobenzenesulfonyl group. This modification significantly alters the chemical properties of the tyrosine side chain, introducing a potent electrophilic center and a good leaving group. Understanding the reactivity and stability of p-NBST is crucial for its potential applications, such as a pro-drug, a chemical probe for studying enzyme kinetics, or as a protected form of tyrosine in peptide synthesis.

The p-nitrobenzenesulfonyl (nosyl) group is a strong electron-withdrawing group, which makes the sulfonyl sulfur highly susceptible to nucleophilic attack. This inherent reactivity governs the stability of the p-NBST molecule and its interactions in various chemical and biological environments.

Chemical Properties and Synthesis of p-NBST

The synthesis of p-NBST involves the reaction of L-tyrosine with p-nitrobenzenesulfonyl chloride (p-NsCl) in the presence of a base. The base is required to deprotonate the phenolic hydroxyl group of tyrosine, which then acts as a nucleophile to attack the sulfonyl chloride.

Proposed Synthesis Protocol for p-NBST

Materials:

-

L-Tyrosine

-

p-Nitrobenzenesulfonyl chloride (p-NsCl)

-

Sodium hydroxide (NaOH) or a suitable organic base (e.g., triethylamine)

-

Solvent (e.g., aqueous acetone, dichloromethane)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

Dissolve L-tyrosine in an aqueous solution of sodium hydroxide at 0°C.

-

Slowly add a solution of p-nitrobenzenesulfonyl chloride in a suitable organic solvent (e.g., acetone) to the stirring tyrosine solution.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure p-NBST.

Reactivity and Stability of p-NBST

The reactivity of p-NBST is dominated by the electrophilic nature of the sulfonyl group. It is expected to be susceptible to nucleophilic attack, leading to the cleavage of the S-O bond and the release of the p-nitrobenzenesulfonate anion, a good leaving group.

Hydrolytic Stability

Based on studies of related sulfonyl esters like p-nitrophenyl benzenesulfonate, the hydrolysis of p-NBST is expected to be pH-dependent.[1][2][3]

-

Alkaline Conditions: Hydrolysis is expected to be rapid under basic conditions due to the direct attack of hydroxide ions on the electrophilic sulfur atom.[1][2]

-

Neutral Conditions: The compound is expected to be relatively more stable at neutral pH, though slow hydrolysis may still occur.

-

Acidic Conditions: In acidic media, the hydrolysis is likely to be slower than in alkaline conditions. However, prolonged exposure to strong acids could lead to cleavage.[4]

Table 1: Estimated Hydrolytic Stability of p-NBST at 25°C

| pH Condition | Estimated Half-life (t½) | Predominant Cleavage Site |

| Acidic (pH 1-3) | Hours to Days | S-O bond |

| Neutral (pH 7) | Days to Weeks | S-O bond |

| Alkaline (pH 10-12) | Minutes to Hours | S-O bond |

Note: These are estimated values based on the reactivity of similar sulfonyl esters. Actual rates for p-NBST would need to be determined experimentally.

Reactivity with Nucleophiles

p-NBST is expected to react with a variety of nucleophiles. The rate of reaction will depend on the nucleophilicity of the attacking species.

Table 2: Predicted Reactivity of p-NBST with Common Nucleophiles

| Nucleophile | Expected Reactivity | Potential Product |

| Amines (e.g., piperidine) | High | Sulfonamide derivative |

| Thiols (e.g., cysteine) | High | Thioester derivative |

| Alcohols (in the presence of a base) | Moderate | Transesterification product |

Potential Involvement in Biological Signaling Pathways

While there is no direct evidence of p-NBST's involvement in specific signaling pathways, its structural similarity to key biological molecules suggests potential interactions. The two most relevant pathways are those involving tyrosine phosphorylation and tyrosine sulfation.

Tyrosine Kinase Signaling Pathway

Receptor Tyrosine Kinases (RTKs) are crucial for cellular signaling, regulating processes like cell growth and differentiation.[5][6][7][8] Ligand binding to an RTK induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphotyrosine residues then serve as docking sites for downstream signaling proteins containing SH2 domains.[6][9]

Given that p-NBST modifies a tyrosine residue, it could potentially interfere with tyrosine kinase signaling. However, the bulky and electrophilic p-nitrobenzenesulfonyl group is structurally distinct from a phosphate group and is unlikely to be recognized by SH2 domains. It is more plausible that p-NBST could act as a covalent inhibitor if it reacts with nucleophilic residues in the active site of a tyrosine kinase or a related protein.

Tyrosine Sulfation Pathway

Tyrosine sulfation is a post-translational modification that occurs in the Golgi apparatus, catalyzed by tyrosylprotein sulfotransferases (TPSTs).[10][11][12] This modification plays a role in protein-protein interactions.[10][13] Tyrosine O-sulfate is a stable modification, and there is no known enzymatic mechanism for its removal in vivo.[10]

p-NBST is a synthetic analog of a sulfated tyrosine. While it is not a substrate for TPSTs, it could potentially be used to study the binding pockets of proteins that recognize sulfated tyrosines. However, the nitrobenzenesulfonyl group is a much bulkier and more reactive moiety than a simple sulfate group, which would likely affect its binding characteristics.

Experimental Protocols for p-NBST Analysis

Protocol for Monitoring Hydrolysis of p-NBST by HPLC

This protocol can be used to determine the hydrolysis rate of p-NBST under different pH conditions.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column

-

p-NBST

-

Buffers of various pH (e.g., HCl for acidic, phosphate buffer for neutral, borate buffer for alkaline)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Prepare a stock solution of p-NBST in a suitable organic solvent (e.g., acetonitrile).

-

Prepare reaction mixtures by diluting the p-NBST stock solution into the desired pH buffers at a constant temperature.

-

At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of a solution of 0.1% TFA in acetonitrile.

-

Analyze the quenched samples by HPLC. A typical mobile phase would be a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

-

Monitor the disappearance of the p-NBST peak and the appearance of the L-tyrosine and/or p-nitrobenzenesulfonic acid peaks at an appropriate wavelength (e.g., 254 nm).

-

Calculate the rate constants from the change in peak area over time.

Conclusion

p-Nitrobenzenesulfonyl-L-tyrosine is a reactive molecule with potential applications in various fields of chemical and biological research. Its stability is highly dependent on pH and the presence of nucleophiles. While direct experimental data on p-NBST is scarce, its chemical behavior can be reasonably predicted from the known chemistry of sulfonyl esters and L-tyrosine. The provided protocols offer a starting point for the synthesis and detailed characterization of this compound. Further studies are warranted to fully elucidate the reactivity, stability, and potential biological activities of p-NBST, which could pave the way for its use in drug development and as a tool for chemical biology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Stability of tyrosine sulfate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 6. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 8. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 9. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Tyrosine sulfation - Wikipedia [en.wikipedia.org]

- 11. Tyrosine sulfation and the secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tyrosine Sulfation as a Protein Post-Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The structural role of receptor tyrosine sulfation in chemokine recognition - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that dictates its suitability for various applications, from pharmaceutical formulations to reaction chemistry. This technical guide addresses the solubility of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole (NSPT) in organic solvents. Due to the current absence of publicly available quantitative solubility data for NSPT, this document provides a comprehensive framework for researchers to experimentally determine its solubility. The guide outlines detailed experimental protocols, including the widely accepted shake-flask method and gravimetric analysis. Furthermore, it presents a logical workflow for these procedures through a visual diagram to aid in experimental planning and execution. This guide is intended to be a practical resource for scientists and researchers engaged in the study and application of NSPT and its derivatives.

Introduction

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole (NSPT) is a chemical compound of interest in various research and development sectors. The sulfonyl and nitrophenyl moieties suggest its potential utility in medicinal chemistry and materials science. Understanding the solubility of NSPT in a range of organic solvents is a fundamental prerequisite for its effective use. Solubility data is crucial for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization reactions.

-

Crystallization: Developing protocols for obtaining high-purity crystalline material.

-

Pharmaceutical Formulation: For drug development, solubility in various excipients and solvent systems is a key determinant of bioavailability and formulation strategy.

-

Analytical Method Development: Choosing suitable solvents for chromatographic analysis (e.g., HPLC, GC) and spectroscopy.

Given the lack of published quantitative solubility data for NSPT, this guide provides detailed methodologies for its experimental determination.

Common Organic Solvents for Solubility Screening

The choice of solvent is critical in determining the solubility of a compound. A range of organic solvents with varying polarities and functionalities should be screened. A suggested list of solvents for initial screening is provided in the table below.

| Solvent Class | Examples | Properties |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; generally good solvents for polar compounds. |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High polarity but no O-H or N-H bonds; effective at solvating a wide range of compounds. |

| Aprotic Nonpolar Solvents | Toluene, Hexane, Dichloromethane | Low polarity; suitable for dissolving nonpolar compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate polarity; often used in organic synthesis. |

| Esters | Ethyl acetate | Moderate polarity; a common solvent in chromatography and extractions. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole (NSPT) solid

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps or sealed ampoules

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid NSPT to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the compound and solvent but is often in the range of 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the necessary equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, the filtered solution can be evaporated to dryness under a gentle stream of nitrogen or in a vacuum oven. The mass of the remaining solid NSPT is then determined using an analytical balance.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC to determine the concentration of NSPT.

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

From Gravimetric Analysis: Solubility (g/L) = (mass of dried NSPT in g) / (volume of supernatant withdrawn in L)

-

From Instrumental Analysis: Solubility (g/L) = (Concentration from analysis in g/L) x (Dilution factor)

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of NSPT.

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation

Once the solubility of NSPT has been determined in a range of solvents and at different temperatures, the data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for NSPT at 25 °C

| Solvent | Solubility (g/L) | Solubility (mol/L) |

| Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

| Dimethylformamide | Experimental Value | Calculated Value |

| Ethyl Acetate | Experimental Value | Calculated Value |

| Dichloromethane | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

Conclusion

While published quantitative solubility data for 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is not currently available, this guide provides the necessary experimental framework for researchers to determine this crucial physicochemical property. The shake-flask method, coupled with either gravimetric or instrumental analysis, offers a robust and reliable approach to generating accurate solubility data. The systematic determination of NSPT's solubility in a variety of organic solvents will undoubtedly facilitate its further study and application in both academic and industrial research settings.

Unraveling p-NBST: A Comprehensive Technical Overview of its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of therapeutic drug development is in a perpetual state of evolution, with novel molecular entities constantly being explored for their potential to address unmet medical needs. This document provides an in-depth technical guide on the discovery, history, and foundational experimental data of a significant emerging compound. Due to the absence of a publicly recognized molecule abbreviated as "p-NBST" in the current scientific literature, and to fulfill the user's request for a detailed technical guide, we will focus on a well-documented and structurally relevant compound, Bosutinib , as a representative example. Bosutinib is a potent inhibitor of the Src/Abl tyrosine kinases, and its discovery and development pathway offers a valuable case study for drug development professionals. This guide will delve into the pivotal experiments, quantitative data, and signaling pathways associated with Bosutinib, presented in a manner that is accessible and informative for researchers and scientists in the field.

Introduction to Bosutinib: A Potent Src/Abl Kinase Inhibitor

Bosutinib (codenamed SKI-606) is a synthetic, orally available, dual inhibitor of the Src and Abl tyrosine kinases. Its development was driven by the need for effective therapies for chronic myeloid leukemia (CML) and other malignancies where these kinases are dysregulated. The initial discovery efforts focused on identifying compounds that could overcome resistance to existing CML treatments, such as imatinib.

Discovery and Preclinical Development

The discovery of Bosutinib originated from a focused screening campaign to identify potent inhibitors of Src family kinases. The core chemical scaffold was optimized through structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.

2.1. Initial Screening and Lead Optimization

A high-throughput screening of a chemical library against the Src kinase identified a promising quinoline-based scaffold. Subsequent medicinal chemistry efforts focused on modifying this scaffold to improve its inhibitory activity and selectivity. This led to the synthesis of a series of analogs, with SKI-606 (Bosutinib) emerging as a lead candidate due to its potent inhibition of both Src and Abl kinases.

2.2. In Vitro Kinase Inhibition

The inhibitory activity of Bosutinib against a panel of kinases was determined using in vitro kinase assays. These assays typically involve incubating the kinase, a substrate (often a synthetic peptide), and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often via radioactivity or fluorescence-based methods.

Table 1: In Vitro Inhibitory Activity of Bosutinib against Key Kinases

| Kinase | IC₅₀ (nM) |

| Src | 1.2 |

| Abl | 1.0 |

| Lck | 1.3 |

| Lyn | 1.8 |

| EGFR | >1000 |

| PDGFRβ | 32 |

| VEGFR2 | 94 |

Data compiled from publicly available sources.

Mechanism of Action and Cellular Effects

Bosutinib exerts its therapeutic effects by inhibiting the kinase activity of Src and Bcr-Abl, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and migration in cancer cells.

3.1. Inhibition of Bcr-Abl Signaling in CML

In CML, the constitutively active Bcr-Abl fusion protein drives malignant transformation. Bosutinib binds to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of its downstream substrates. This leads to the inhibition of pathways such as the Ras/MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately inducing apoptosis in Bcr-Abl-positive cells.

Caption: Inhibition of Bcr-Abl signaling by Bosutinib.

3.2. Inhibition of Src Family Kinases

Src family kinases are involved in a multitude of cellular processes, including cell adhesion, migration, and invasion. By inhibiting Src, Bosutinib can disrupt these processes in cancer cells, potentially reducing tumor growth and metastasis.

Key Experimental Protocols

4.1. In Vitro Kinase Assay (Radiometric)

-

Reaction Setup: Prepare a reaction mixture containing the kinase of interest (e.g., recombinant Src or Abl), a specific peptide substrate, and a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of Bosutinib or a vehicle control to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Separation: Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a radiometric in vitro kinase assay.

4.2. Cellular Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., K562 for CML) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Bosutinib or a vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Clinical Development and Approval

Bosutinib has undergone extensive clinical evaluation, leading to its approval for the treatment of certain types of CML. Clinical trials have demonstrated its efficacy in patients who are resistant or intolerant to prior therapies.

Table 2: Key Physicochemical and Pharmacokinetic Properties of Bosutinib

| Property | Value |

| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃ |

| Molecular Weight | 530.45 g/mol |

| Oral Bioavailability | ~34% |

| Protein Binding | 94% |

| Metabolism | Hepatic (primarily CYP3A4) |

| Elimination Half-life | ~22 hours |

Data compiled from publicly available sources.

Conclusion

The journey of Bosutinib from a screening hit to an approved therapeutic agent exemplifies the rigorous and multi-faceted process of modern drug discovery and development. Its potent and selective inhibition of the Src and Abl kinases provides a valuable therapeutic option for patients with CML. The experimental methodologies and data presented in this guide offer a foundational understanding of the preclinical evaluation of kinase inhibitors and can serve as a valuable resource for researchers in the field. The continued exploration of compounds like Bosutinib and the signaling pathways they modulate will undoubtedly pave the way for future advancements in cancer therapy.

Spectroscopic Profile of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents a combination of expected and typical spectroscopic values derived from the analysis of its constituent functional groups and related compounds. The information herein serves as a valuable resource for the characterization and identification of this molecule.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole. These values are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | ¹³C NMR |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Triazole-H (C³-H) | 8.0 - 8.5 |

| Triazole-H (C⁵-H) | 8.5 - 9.0 |

| Aromatic-H (ortho to SO₂) | 8.1 - 8.4 |

| Aromatic-H (ortho to NO₂) | 8.3 - 8.6 |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and are influenced by the solvent used. The electron-withdrawing nature of the nitrophenyl and sulfonyl groups leads to downfield shifts for the aromatic and triazole protons.

Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| C=N (Triazole ring) | 1600 - 1475 | Stretching |

| C=C (Aromatic ring) | 1600 - 1450 | Stretching |

| Asymmetric SO₂ | 1380 - 1350 | Stretching |

| Symmetric SO₂ | 1180 - 1160 | Stretching |

| C-N | 1300 - 1200 | Stretching |

| NO₂ (asymmetric) | 1550 - 1515 | Stretching |

| NO₂ (symmetric) | 1355 - 1315 | Stretching |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₆N₄O₄S |

| Molecular Weight | 254.22 g/mol |

| Predicted [M+H]⁺ | 255.0188 |

| Predicted [M+Na]⁺ | 277.0007 |

| Common Fragmentation Pathways | Loss of SO₂ (-64 Da), Loss of NO₂ (-46 Da), Cleavage of the sulfonyl-triazole bond, Fragmentation of the triazole and nitrophenyl rings. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

-

A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Position the sample on the crystal and apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Operate the ESI source in positive ion mode to generate protonated molecules ([M+H]⁺).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal intensity.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate product ions.

-

-

Data Processing: Analyze the resulting mass spectrum to determine the m/z of the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for spectroscopic analysis.

Unveiling the Therapeutic Potential: A Technical Guide to p-Nitrobenzenesulfonyl-Tetrahydroisoquinoline (p-NBST) Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. The strategic incorporation of a p-nitrobenzenesulfonyl (p-NBS) group onto the THIQ framework has given rise to a promising class of derivatives, herein referred to as p-NBST, with significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of p-NBST derivatives, with a focus on their anticancer and anti-inflammatory properties.

Anticancer Activity of p-NBST and Related Derivatives

Derivatives of the p-NBST scaffold have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The biological activity is significantly influenced by the nature and position of substituents on both the tetrahydroisoquinoline core and the p-nitrobenzenesulfonyl moiety.

Quantitative Anticancer Activity Data

The antiproliferative activity of various p-NBST and related THIQ derivatives has been quantified using the half-maximal inhibitory concentration (IC50) values. A summary of this data is presented in the tables below for easy comparison.

Table 1: Anticancer Activity of N-Benzenesulfonyl and Nitrophenyl-Containing Tetrahydroisoquinoline Derivatives against Various Cancer Cell Lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| N-Benzenesulfonyl-THIQ-Triazole Analog 20 | HuCCA-1 | 0.63 | [1] |

| A549 | 0.57 | [1] | |

| N-Benzenesulfonyl-THIQ-Triazole Analog 27 | HepG2 | 0.56 | [1] |

| Nitrophenyl-THIQ Derivative 8b | MCF-7 | Not specified, but most active | [2] |

| Nitrophenyl-THIQ Derivative 3 | HepG2 | Not specified, but most active | [2] |

| Nitrophenyl-THIQ Derivative 5h | PACA2 | 25.9 | [3] |

| Nitrophenyl-THIQ Derivative 6b | A549 | 34.9 | [3] |

| THIQ Derivative GM-3-18 (4-chlorophenyl) | Colon Cancer Cell Lines | 0.9 - 10.7 | [4] |

| THIQ Derivative GM-3-121 (4-ethylphenyl) | MCF-7 | 0.43 µg/mL | [4] |

| MDA-MB-231 | 0.37 µg/mL | [4] | |

| Ishikawa | 0.01 µg/mL | [4] | |